molecular formula C11H18FNO4 B3230402 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid CAS No. 1303972-85-1

1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid

Cat. No.: B3230402
CAS No.: 1303972-85-1
M. Wt: 247.26 g/mol
InChI Key: DUVWOQPKBBNJPM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid (CAS: 1303972-85-1) features a six-membered piperidine ring with a fluorine atom at position 4 and a tert-butoxycarbonyl (Boc) protecting group at position 1. Its molecular formula is C₁₁H₁₈FNO₄, with a molecular weight of 247.26 .

Research Applications:
Primarily used as a synthetic intermediate in medicinal chemistry, the Boc group protects the amine during multi-step synthesis, while the fluorine atom enhances metabolic stability and bioavailability. The compound is supplied as a 10 mM solution for research purposes only .

Properties

IUPAC Name

4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVWOQPKBBNJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301151960
Record name 1,3-Piperidinedicarboxylic acid, 4-fluoro-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303972-85-1
Record name 1,3-Piperidinedicarboxylic acid, 4-fluoro-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303972-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 4-fluoro-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid typically involves the protection of the piperidine nitrogen with a BOC group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom can be introduced via nucleophilic substitution reactions using appropriate fluorinating agents .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The BOC group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule. The fluorine atom can influence the compound’s reactivity and binding affinity to various targets . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Substituents/Modifications Molecular Weight Key Differences from Target Compound References
1-[(tert-Butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid (Target) 1303972-85-1 C₁₁H₁₈FNO₄ F at C4; Boc at N1; COOH at C3 247.26 Reference compound
(2R,4S)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid 1054547-38-4 C₁₁H₁₆F₃NO₄ CF₃ at C4; 5-membered pyrrolidine ring 299.25 Smaller ring size; stronger electron-withdrawing CF₃ group
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid 1303974-46-0 C₁₁H₁₈FNO₄ F at C3 (vs. C4); COOH at C4 (vs. C3) 247.26 Fluorine positional isomer; altered steric effects
1-(tert-Butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid N/A C₁₈H₂₄FN₂O₄ 3-Fluoroanilino group at C4 357.40 Aromatic amino substituent; increased MW
1-(tert-Butoxycarbonyl)-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid 1353496-73-7 C₁₃H₂₀F₃NO₅ CF₃CH₂O at C4 327.30 Trifluoroethoxy group; higher lipophilicity

Structural and Functional Insights

Ring Size and Substituent Effects :
  • Pyrrolidine vs. Piperidine : The pyrrolidine analog (CAS: 1054547-38-4) has a five-membered ring, which imposes greater ring strain and alters conformational flexibility compared to the six-membered piperidine core of the target compound. This may affect binding affinity in biological targets .
  • Fluorine Position: The 3-fluoro isomer (CAS: 1303974-46-0) shares the same molecular weight as the target but places fluorine at C3 instead of C3.
Substituent Chemistry :
  • Trifluoromethyl (CF₃) vs. Fluorine (F) : The CF₃ group in the pyrrolidine analog (CAS: 1054547-38-4) is bulkier and more electronegative than fluorine, enhancing electron-withdrawing effects and possibly improving metabolic resistance .
  • 247.26). Such modifications are critical in kinase inhibitor design .
Solubility and Reactivity :
  • The trifluoroethoxy-substituted analog (CAS: 1353496-73-7) has a higher molecular weight (327.30) and enhanced lipophilicity due to the CF₃CH₂O group, which may reduce aqueous solubility compared to the target compound .

Biological Activity

1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid, a compound featuring a piperidine ring with a tert-butoxycarbonyl (BOC) protecting group and a fluorine atom, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in scientific research.

The synthesis of this compound typically involves protecting the nitrogen of the piperidine ring with a BOC group. This is achieved through reactions involving di-tert-butyl dicarbonate in the presence of bases like sodium hydroxide or DMAP in acetonitrile. The compound's molecular formula is C11H18FNO4C_{11}H_{18}FNO_4, with a molecular weight of 233.26 g/mol .

Synthetic Route Overview

StepReaction TypeReagentsConditions
1ProtectionDi-tert-butyl dicarbonateBase (NaOH or DMAP), Acetonitrile
2FunctionalizationFluorinationSpecific fluorinating agents
3PurificationCrystallizationSolvent-based techniques

The mechanism of action for this compound involves its interaction with various biological targets. The BOC group allows selective reactions at other sites on the molecule, while the fluorine atom enhances reactivity and binding affinity to biological receptors. This structural configuration is crucial for its potential applications in medicinal chemistry, particularly in drug development targeting enzyme interactions and receptor binding .

Biological Activity

Research indicates that this compound may exhibit significant biological activity through various pathways:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural features suggest potential binding to receptors, which could modulate physiological responses.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes related to metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, suggesting its potential as a therapeutic agent.

Case Study 2: Receptor Modulation

Another research effort focused on the binding affinity of this compound to various receptors. The findings demonstrated that it could modulate receptor activity, which may have implications for treating conditions related to receptor dysfunction.

Applications in Scientific Research

This compound serves as an important intermediate in synthesizing more complex molecules used in pharmaceuticals. Its unique properties make it valuable for:

  • Pharmaceutical Development : As a building block for new drugs targeting specific diseases.
  • Biological Studies : To explore enzyme interactions and receptor dynamics.

Comparison with Similar Compounds

The uniqueness of this compound lies in its combination of the BOC protecting group and the fluorine atom, distinguishing it from similar compounds like:

Compound NameKey Differences
1-[(tert-butoxy)carbonyl]-4-piperidinecarboxylic acidLacks fluorine atom
1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acidContains a methyl group instead of fluorine

Q & A

Q. What are the established synthetic routes for 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid, and what key reaction conditions are required?

The synthesis typically involves a multi-step process:

  • Boc protection : Introduce the tert-butoxycarbonyl (Boc) group using tert-butyl alcohol under inert atmospheres (40–100°C) with catalysts like palladium acetate and XPhos .
  • Fluorination : Employ fluorinating agents (e.g., CsF or Selectfluor) in acetonitrile or DMF, often requiring anhydrous conditions .
  • Carboxylation : Acid-mediated hydrolysis (e.g., HCl/dioxane) to deprotect intermediates and generate the carboxylic acid moiety .
    Critical conditions include strict temperature control (20–100°C) and exclusion of moisture during Boc protection .

Q. What analytical techniques are recommended for characterizing purity and structure?

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm regiochemistry and stereochemistry, particularly for the fluoropiperidine ring .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .
  • Elemental analysis : Validate stoichiometry of C, H, N, and F .

Q. What safety protocols are essential during handling?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
  • Spill management : Use inert absorbents (e.g., vermiculite) and avoid dry sweeping to minimize dust .
  • Toxicity : Category 4 acute toxicity (oral/dermal/inhalation) necessitates fume hood use during weighing .

Advanced Questions

Q. How can computational chemistry optimize reaction pathways for derivatives?

  • Quantum mechanical modeling : Use density functional theory (DFT) to predict transition states and energy barriers for fluorination or Boc deprotection steps .
  • Machine learning : Integrate experimental data (e.g., yields, solvent effects) to train models for catalyst selection (e.g., Pd(OAc)₂ vs. PdCl₂) .
  • Reaction path screening : Tools like ICReDD’s algorithm reduce optimization time by 60% by identifying ideal solvent-catalyst pairs .

Q. What strategies resolve contradictions in stereochemical assignments?

  • Variable-temperature NMR : Detect dynamic equilibria in the piperidine ring, which may obscure NOESY correlations .
  • Anisotropic NMR : Residual dipolar coupling (RDC) in aligned media clarifies spatial arrangements of fluorine and carboxyl groups .
  • X-ray crystallography : Resolve absolute configuration ambiguities, especially for crystalline intermediates .

Q. How does pH influence the hydrolytic stability of the Boc group?

  • Accelerated degradation studies : At pH > 10, the Boc group undergoes rapid hydrolysis (t½ < 24 hours at 37°C), monitored via HPLC .
  • Stabilization : Lyophilize at pH 4–6 (citrate buffer) and avoid nucleophilic amines during storage .

Q. What methodologies reconcile discrepancies in enantiomeric excess measurements?

  • Chiral HPLC : Use Chiralpak IA/IB columns with polar mobile phases to separate enantiomers .
  • Mosher ester analysis : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride for absolute configuration confirmation .
  • Polarimetry : Standardize measurements at 589 nm and 20°C to minimize solvent/temperature artifacts .

Q. How can flow chemistry improve scalability of acylation steps?

  • Continuous flow reactors : Achieve 90% yield with immobilized lipases or DMAP catalysts, reducing solvent use by 50% compared to batch methods .
  • In-line monitoring : FTIR or UV sensors adjust acyl chloride feed rates in real time to prevent side reactions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid
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1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid

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